molecular formula C28H48O5 B1218187 Trihydroxycoprostanoic acid CAS No. 863-39-8

Trihydroxycoprostanoic acid

Cat. No. B1218187
CAS RN: 863-39-8
M. Wt: 464.7 g/mol
InChI Key: JIFNDZCDNLFAKC-YAODFNMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydroxycoprostanoic acid, also known as 3, 7, 12-trihydroxycoprostanate or 5-thca, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Trihydroxycoprostanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Trihydroxycoprostanoic acid has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, trihydroxycoprostanoic acid is primarily located in the membrane (predicted from logP), peroxisome and cytoplasm. Trihydroxycoprostanoic acid has been found to be associated with the diseases known as d-bifunctional protein deficiency;  trihydroxycoprostanoic acid has also been linked to several inborn metabolic disorders including adrenoleukodystrophy and peroxisomal biogenesis defect.
Trihydroxycoprostanoic acid is a triterpene.

properties

CAS RN

863-39-8

Product Name

Trihydroxycoprostanoic acid

Molecular Formula

C28H48O5

Molecular Weight

464.7 g/mol

IUPAC Name

(3R,5R,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5-carboxylic acid

InChI

InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33)/t17-,18-,19-,20+,21+,22-,23+,24+,26-,27-,28+/m1/s1

InChI Key

JIFNDZCDNLFAKC-YAODFNMUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@]4([C@@]3(CC[C@H](C4)O)C)C(=O)O)O)O)C

SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C

Other CAS RN

863-39-8

physical_description

Solid

synonyms

3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoic acid
3 alpha,7 alpha,12 alpha-trihydroxycoprostanic acid
3,7,12-trihydroxycoprostanic acid
5-THCA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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